(6-Fluoroquinolin-2-yl)methanol
CAS No.: 165111-37-5
Cat. No.: VC2479421
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165111-37-5 |
---|---|
Molecular Formula | C10H8FNO |
Molecular Weight | 177.17 g/mol |
IUPAC Name | (6-fluoroquinolin-2-yl)methanol |
Standard InChI | InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |
Standard InChI Key | BPBYTQJELFYUOP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1F |
Canonical SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1F |
Introduction
Basic Properties and Identification
(6-Fluoroquinolin-2-yl)methanol (CAS No. 165111-37-5) is a synthetic organic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 177.17 g/mol . It belongs to the broader class of quinolines, which are known for their diverse biological activities. The compound is also known by alternative names including 6-fluoro-2-quinolinemethanol and 2-quinolinemethanol, 6-fluoro- .
Structural Identification Parameters
The compound can be identified using several chemical identifiers, as detailed in the following table:
Parameter | Value |
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CAS Number | 165111-37-5 |
IUPAC Name | (6-fluoroquinolin-2-yl)methanol |
Molecular Formula | C₁₀H₈FNO |
Molecular Weight | 177.17 g/mol |
InChI | InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |
InChIKey | BPBYTQJELFYUOP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1F |
Physical and Chemical Properties
The compound demonstrates specific physicochemical properties that influence its behavior in various environments :
Property | Value |
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Appearance | White powder (implied) |
Storage Conditions | Store at 2-8°C, dry |
XLogP3-AA | 1.4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 33.1 Ų |
Heavy Atom Count | 13 |
Formal Charge | 0 |
Complexity | 176 |
Category | Details |
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Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H320 (Causes eye irritation) H335 (May cause respiratory irritation) |
Precautionary Statements | P264 (Wash hands thoroughly after handling) P270 (Do not eat, drink or smoke when using this product) P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell) P330 (Rinse mouth) |
Synthesis Methods
The synthesis of (6-fluoroquinolin-2-yl)methanol typically involves multi-step organic synthesis techniques. These methods can include various reactions depending on the starting materials and desired intermediates .
Common Synthetic Approaches
Several approaches have been documented for synthesizing this compound:
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Reduction of corresponding carboxylic acid derivatives: Starting from 6-fluoroquinoline-2-carboxylic acid or its esters, reduction using appropriate reagents like sodium borohydride (NaBH₄) yields the desired alcohol .
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Oxidation followed by reduction: Oxidation of 6-fluoro-2-methylquinoline using selenium dioxide (SeO₂), followed by reduction with NaBH₄ can produce the target compound .
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Multi-step synthesis: As described in literature, reactions such as nucleophilic substitution, reduction, or oxidation can be employed depending on available starting materials.
In one documented synthesis approach, ethyl 4-hydroxy quinoline-2-carboxylate derivatives were reduced using NaBH₄ to afford the corresponding alcohols, which could then be further modified to obtain the target compound .
Biological Activities and Pharmacological Properties
(6-Fluoroquinolin-2-yl)methanol exhibits significant biological potential, primarily due to its structural features that enable effective interaction with various biological targets.
Structure-Activity Relationships
The biological activity of (6-fluoroquinolin-2-yl)methanol is significantly influenced by its structural features:
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The fluorine atom at position 6 enhances the compound's ability to penetrate cell membranes, allowing effective interaction with biological targets such as enzymes or receptors.
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The hydroxymethyl group at position 2 provides a site for potential hydrogen bonding interactions with target proteins and allows for further chemical modifications.
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The quinoline core structure contributes to the compound's ability to interact with various biological systems, as quinolines are known for their diverse biological activities.
Research Applications and Findings
(6-Fluoroquinolin-2-yl)methanol has been utilized in various research contexts, demonstrating its versatility as a building block for more complex bioactive molecules.
Use in Medicinal Chemistry
The compound has been employed as a precursor in the synthesis of more complex bioactive molecules:
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Development of phosphodiesterase 10A (PDE10A) inhibitors: The compound has been used as a starting material in the synthesis of fluorine-containing PDE10A inhibitors with potential applications in treating neurological disorders .
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Incorporation into nanatinostat: This compound represents a structural component related to the development of nanatinostat (CHR-3996), an orally bioavailable inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity .
Structure Modifications and Derivatives
Research has explored various modifications of the basic structure to enhance specific properties:
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Modification of the hydroxymethyl group: Conversion to various ethers, esters, or amines to modulate biological activity and pharmacokinetic properties .
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Addition of other functional groups: Introduction of additional groups to the quinoline core to enhance target specificity or biological activity .
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Coupling with other bioactive moieties: Combination with other pharmacophores through the hydroxymethyl group to create hybrid molecules with potentially enhanced activity .
Related Compounds and Structural Analogues
Several compounds share structural similarities with (6-fluoroquinolin-2-yl)methanol, demonstrating the importance of structural modifications in achieving specific biological activities.
Structural Variants
Notable structural analogues include:
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(7-Fluoroquinolin-2-yl)methanol: A regioisomer with the fluorine atom at position 7 instead of position 6, which may exhibit different biological activity profiles.
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6-Fluoroquinoline-2-carboxylic acid: A precursor with a carboxylic acid group instead of the hydroxymethyl group at position 2 .
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6-Fluoro-2-methylquinoline: A related compound with a methyl group instead of a hydroxymethyl group at position 2 .
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Nanatinostat derivatives: More complex molecules incorporating the fluoroquinoline moiety as part of their structure, demonstrating enhanced biological activities .
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